molecular formula C19H22N4OS B12920606 6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine CAS No. 920503-56-6

6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine

Cat. No.: B12920606
CAS No.: 920503-56-6
M. Wt: 354.5 g/mol
InChI Key: ZSGQKBRIVZHGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylthioethyl group and a tetrahydropyranyl group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylthioethyl Intermediate: The synthesis begins with the preparation of the benzylthioethyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by alkylation with ethylene dibromide to yield the benzylthioethyl intermediate.

    Purine Ring Construction: The purine ring is constructed by reacting the benzylthioethyl intermediate with a suitable purine precursor, such as 6-chloropurine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

    Introduction of the Tetrahydropyranyl Group: The final step involves the introduction of the tetrahydropyranyl group. This can be achieved by reacting the purine derivative with tetrahydropyranyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylthioethyl group, to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be performed on the purine ring or the benzylthioethyl group to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the purine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, amines, and thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives and benzylthioethyl derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various diseases.

    Industrial Applications: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-(benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-(Phenylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
  • 6-(2-(Methylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
  • 6-(2-(Ethylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Uniqueness

6-(2-(Benzylthio)ethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of the benzylthioethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological targets. Additionally, the tetrahydropyranyl group provides stability and improves the compound’s pharmacokinetic properties.

Properties

CAS No.

920503-56-6

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

6-(2-benzylsulfanylethyl)-9-(oxan-2-yl)purine

InChI

InChI=1S/C19H22N4OS/c1-2-6-15(7-3-1)12-25-11-9-16-18-19(21-13-20-16)23(14-22-18)17-8-4-5-10-24-17/h1-3,6-7,13-14,17H,4-5,8-12H2

InChI Key

ZSGQKBRIVZHGEM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.